molecular formula C18H18N4O2S B2720070 N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896329-18-3

N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2720070
CAS No.: 896329-18-3
M. Wt: 354.43
InChI Key: XKQMAEGMPSUKDB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol
  • Purity : Typically ≥95% .

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with specific biological targets:

Study 1: COX Inhibition

A study evaluated the COX inhibitory potential of a series of compounds similar to this compound. The most potent compound exhibited an IC50 value of 0.52 μM against COX-II compared to 0.78 μM for Celecoxib . This indicates that modifications to the triazine ring could enhance selectivity and potency.

Study 2: Antioxidant Activity

Research on related compounds highlighted their ability to scavenge free radicals effectively. The antioxidant capacity was assessed using DPPH and ABTS assays, showing that these compounds significantly reduced oxidative stress markers in vitro . This suggests that this compound could possess similar protective effects.

Study 3: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that derivatives with similar structural features exhibited varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis via caspase activation pathways . Although direct studies on this specific compound are lacking, the implications for anticancer activity are promising.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionIC50 = 0.52 μM (selective)
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-5-22-15(9-11)20-17(21-18(22)24)25-10-16(23)19-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQMAEGMPSUKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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